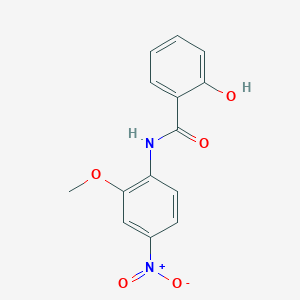

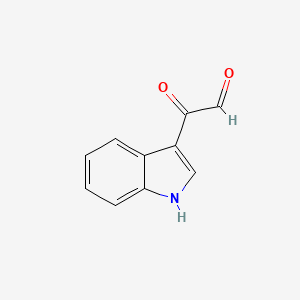

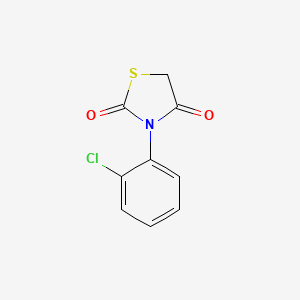

![molecular formula C6H7N3O4 B3330706 (6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol CAS No. 73332-78-2](/img/structure/B3330706.png)

(6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol

概要

説明

“(6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol” is a chemical compound that belongs to the class of imidazo[2,1-b]oxazoles . It’s a part of a larger class of heterocyclic compounds that have gained significant attention due to their broad spectrum of important bioactivities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the nitroimidazothiazoles were prepared in high yield from 2-bromo-4-nitroimidazole via heating with substituted thiiranes and diisopropylethylamine . Another study reported the synthesis of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, oxidative debenzylation of a compound with DDQ in the absence of water led to partial acetalization of the alcohol product with 4-methoxybenzaldehyde, but this mixture was cleanly converted back to the desired product via acid hydrolysis (TsOH/MeOH) .科学的研究の応用

Synthesis and Chemical Properties

Delamanid and its derivatives have been the subject of research due to their unique chemical structure, which lends itself to various synthetic and application-driven investigations. The compound is part of a broader class of nitroimidazooxazoles, recognized for their efficacy in drug-resistant tuberculosis treatment. This highlights not only the therapeutic potential but also the chemical versatility of such compounds, leading to their exploration in different scientific domains (Diacon, von Groote-Bidlingmaier, & Donald, 2014).

Antimicrobial and Antituberculosis Activity

The compound's application in addressing drug-resistant tuberculosis underscores a significant research area. The development of Delamanid, derived from this chemical scaffold, showcases the potential of nitroimidazole derivatives in creating new therapeutic agents. These agents are critical in the fight against resistant strains of tuberculosis, offering a new mechanism of action against the disease and highlighting the role of such compounds in advancing antimicrobial research (Diacon, von Groote-Bidlingmaier, & Donald, 2014).

Enzymatic and Catalytic Applications

Research on nitroimidazole heterocycles, including Delamanid's core structure, has found these compounds to be central in various enzymatic and catalytic processes. Their potential roles in enzymatic reactions and as catalytic agents in organic synthesis are areas of significant interest, providing insights into their versatility beyond pharmacological applications. This versatility underlines the broad utility of such compounds across different scientific disciplines, including chemistry and environmental science (Li et al., 2018).

Environmental Applications

Delamanid's structural analogs have also been studied for their potential environmental applications, particularly in the treatment of organic pollutants. The enzymatic degradation of pollutants using redox mediators suggests a promising area for applying nitroimidazole derivatives in environmental remediation. This application is indicative of the compound's potential utility in addressing environmental challenges, further expanding its significance beyond medicinal uses (Husain & Husain, 2007).

作用機序

Target of Action

The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . This compound is part of a new generation of agents designed to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis .

Mode of Action

It is known that the compound interacts with the bacterium at a molecular level, leading to changes that inhibit the growth and proliferation of the bacterium .

Biochemical Pathways

The compound affects the biochemical pathways of Mycobacterium tuberculosis, disrupting its normal functions and leading to its eventual death

Pharmacokinetics

It is known that the compound has a molecular weight of 19917 , which may influence its bioavailability and pharmacokinetics.

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis, leading to a reduction in the severity of tuberculosis infection . This makes the compound a potential candidate for use in the treatment of tuberculosis, including drug-resistant strains.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Other factors, such as pH and the presence of other substances, may also influence the compound’s action.

将来の方向性

The future directions for compounds like “(6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol” could involve further exploration of their synthesis and biological activities. For instance, the development of backup compounds was sought by examining scaffolds inspired by the antitubercular 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles and 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines which have potent antileishmanial effects .

特性

IUPAC Name |

(6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c10-3-4-1-8-2-5(9(11)12)7-6(8)13-4/h2,4,10H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVRQBCYAQDGSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=NC(=CN21)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

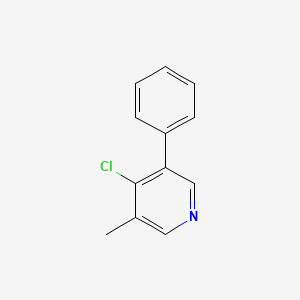

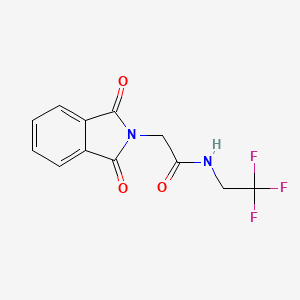

![8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline](/img/structure/B3330693.png)

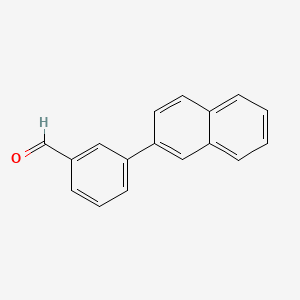

![Bicyclo[2.1.1]hexan-1-amine](/img/structure/B3330698.png)

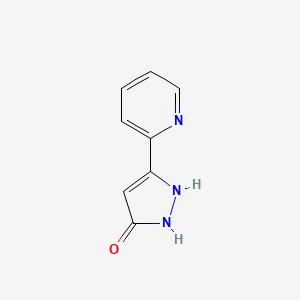

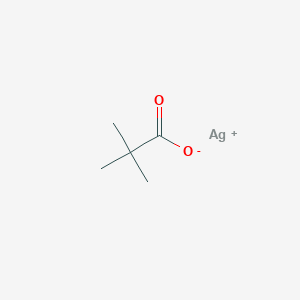

![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B3330702.png)